molecular formula C11H12BrFN2O B8166997 (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone

(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B8166997
M. Wt: 287.13 g/mol
InChI Key: VEZADFHMWWZJDW-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a piperidine ring attached via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can participate in hydrogen bonding and halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-Bromo-2-fluoropyridin-3-yl)(piperidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the pyridine ring, along with the piperidine moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-8-6-9(10(13)14-7-8)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZADFHMWWZJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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